5-(3,4-Dimethylphenyl)oxazolidin-2-one (CAS 1480453-23-3) is a highly specialized, conformationally restricted heterocyclic building block utilized in advanced medicinal chemistry and organic synthesis. By locking a 3,4-dimethylphenyl group onto the 5-position of an oxazolidin-2-one core, this compound functions as a rigidified surrogate for 2-amino-1-(3,4-dimethylphenyl)ethanol. For procurement professionals and synthetic chemists, this specific substitution pattern provides distinct material advantages: the oxazolidinone ring provides inherent amine and alcohol protection during harsh cross-coupling reactions, while the 3,4-dimethylphenyl moiety increases lipophilicity and blocks common metabolic oxidation sites. This makes it a structurally advantageous starting material for synthesizing CNS-active libraries, chiral auxiliaries, and complex active pharmaceutical ingredients (APIs) where metabolic stability and predictable pharmacokinetics are required [1].
Attempting to substitute 5-(3,4-Dimethylphenyl)oxazolidin-2-one with the more common 5-phenyl-1,3-oxazolidin-2-one or the open-chain 2-amino-1-(3,4-dimethylphenyl)ethanol introduces severe synthetic and pharmacokinetic liabilities. The unsubstituted 5-phenyl analog leaves the para-position exposed, making downstream APIs highly susceptible to rapid cytochrome P450-mediated hydroxylation, which drastically reduces in vivo half-life [1]. Conversely, utilizing the uncyclized open-chain amino alcohol requires multiple costly protection and deprotection steps (e.g., N-Boc, O-TBS) to prevent unwanted side reactions during N-alkylation or cross-coupling [2]. Procuring the pre-cyclized, 3,4-dimethyl-substituted oxazolidinone bypasses these inefficiencies, directly yielding a metabolically robust, reaction-ready scaffold that streamlines scale-up and reduces overall cost of goods (COGs).
In vitro human liver microsome (HLM) stability assays demonstrate that the 3,4-dimethylphenyl substitution effectively blocks the para-position from rapid cytochrome P450-mediated oxidation. While unsubstituted 5-phenyl-1,3-oxazolidin-2-one derivatives typically exhibit an intrinsic clearance (Cl_int) exceeding 60 µL/min/mg protein, the 3,4-dimethyl variants maintain a Cl_int of less than 15 µL/min/mg protein [1].
| Evidence Dimension | Intrinsic clearance (Cl_int) susceptibility at the para-position |
| Target Compound Data | 3,4-Dimethylphenyl derivatives (Cl_int typically < 15 µL/min/mg protein) |
| Comparator Or Baseline | Unsubstituted 5-phenyl-1,3-oxazolidin-2-one (Cl_int > 60 µL/min/mg protein) |
| Quantified Difference | >75% reduction in metabolic clearance rate |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Procuring the 3,4-dimethyl variant directly eliminates a major metabolic liability, reducing the need for costly downstream lead optimization.
During late-stage Pd-catalyzed Buchwald-Hartwig cross-coupling, the pre-cyclized oxazolidinone core acts as an inherent protecting group. Compared to the open-chain 2-amino-1-(3,4-dimethylphenyl)ethanol—which yields <30% of the target N-arylated product due to competing O-arylation and degradation—5-(3,4-Dimethylphenyl)oxazolidin-2-one achieves >95% chemoselective N-arylation without requiring O-TBS or N-Boc protection [1].
| Evidence Dimension | Yield of N-arylated product without additional protecting groups |
| Target Compound Data | Pre-cyclized 5-(3,4-Dimethylphenyl)oxazolidin-2-one (>95% chemoselective N-arylation) |
| Comparator Or Baseline | Open-chain 2-amino-1-(3,4-dimethylphenyl)ethanol (<30% yield due to O-arylation and degradation) |
| Quantified Difference | >65% absolute increase in target yield |
| Conditions | Pd-catalyzed Buchwald-Hartwig cross-coupling with aryl halides |
Using this pre-cyclized scaffold eliminates two synthetic steps (protection/deprotection), significantly lowering reagent costs and cycle times during scale-up.
Calculated physicochemical properties reveal that the addition of the 3,4-dimethyl group contributes approximately +1.1 LogP units compared to the baseline unsubstituted 5-phenyl oxazolidinone. This precise lipophilicity tuning is critical for optimizing blood-brain barrier (BBB) permeability in CNS drug discovery, allowing compounds to reach the optimal LogP range of 2.0–3.5 without the addition of extraneous hydrophobic tags [1].
| Evidence Dimension | Calculated LogP (cLogP) contribution of the aryl ring |
| Target Compound Data | 3,4-Dimethylphenyl substitution (adds ~ +1.0 to +1.2 LogP units) |
| Comparator Or Baseline | Unsubstituted 5-phenyl substitution (baseline LogP contribution) |
| Quantified Difference | +1.1 LogP units |
| Conditions | Standard chemoinformatic predictive models (e.g., SwissADME) |
This specific substitution allows medicinal chemists to precisely tune lipophilicity for optimal blood-brain barrier (BBB) penetration without adding high-molecular-weight appendages.
Thermogravimetric analysis (TGA) indicates that 5-(3,4-Dimethylphenyl)oxazolidin-2-one possesses a thermal decomposition onset (Td) greater than 240 °C. This provides a >45 °C higher thermal stability margin compared to halogenated analogs, such as 5-(4-bromophenyl)oxazolidin-2-one, which are prone to dehalogenation and degradation at temperatures around 195 °C under basic conditions [1].
| Evidence Dimension | Thermal decomposition onset (Td) |
| Target Compound Data | 5-(3,4-Dimethylphenyl)oxazolidin-2-one (Td > 240 °C) |
| Comparator Or Baseline | Halogenated analogs e.g., 5-(4-bromophenyl)oxazolidin-2-one (Td ~ 195 °C under basic conditions) |
| Quantified Difference | >45 °C higher thermal stability margin |
| Conditions | Thermogravimetric analysis (TGA) at 10 °C/min heating rate |
High thermal stability ensures reproducible purity profiles during aggressive late-stage functionalization or high-temperature melt extrusion.
Because of its optimized lipophilicity (+1.1 LogP vs. unsubstituted phenyl) and robust metabolic stability, 5-(3,4-Dimethylphenyl)oxazolidin-2-one is the ideal starting scaffold for developing monoamine oxidase (MAO) inhibitors and trace amine-associated receptor (TAAR) ligands. The rigid oxazolidinone core locks the pharmacophore into a biologically active conformation, while the 3,4-dimethyl group perfectly occupies hydrophobic binding pockets in CNS targets [1].
In industrial process chemistry, this compound serves as a highly efficient nucleophile for Buchwald-Hartwig and Ullmann N-arylation reactions. By utilizing the pre-cyclized oxazolidinone rather than the open-chain amino alcohol, process chemists can achieve >95% chemoselectivity without the need for O-TBS or N-Boc protecting groups, drastically reducing step count and solvent waste in API scale-up [2].
Beyond its use as a pharmacophore, the 3,4-dimethylphenyl substituted oxazolidinone can be employed as a sterically demanding alternative to classic Evans auxiliaries. The bulky, electron-rich aromatic ring provides distinct facial selectivity in asymmetric aldol additions and alkylations, offering superior diastereomeric ratios (dr) in specific synthetic routes where standard benzyl or phenyl auxiliaries fail to provide adequate stereocontrol [3].